molecular formula C15H12BrFN2O4 B4952830 4-bromo-N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide

4-bromo-N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide

Cat. No.: B4952830
M. Wt: 383.17 g/mol
InChI Key: KJVDCOVEXIHFFY-UHFFFAOYSA-N
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Description

4-bromo-N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide is a chemical compound with a molecular formula of C15H12BrFN2O4. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the bromination of 2-fluorobenzamide followed by nitration and ethoxylation of the phenyl ring. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-bromo-N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
  • 4-bromo-N-(4-ethoxy-2-nitrophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

4-bromo-N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide stands out due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

4-bromo-N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O4/c1-2-23-10-4-6-13(14(8-10)19(21)22)18-15(20)11-5-3-9(16)7-12(11)17/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVDCOVEXIHFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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